3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide

Structural Chemistry Quality Control Identity Verification

Researchers exploring aminergic SAR face a gap: the 3-amino-5-fluoro benzamide scaffold is underexplored vs. regioisomers. This compound offers a distinct vector with higher HBD count and TPSA, enabling rigorous characterization. Defined CAS, reactive primary amine handle, and predicted property profile support computational model validation. - Distinct 3-amino-5-fluoro substitution pattern for unexplored SAR vectors - Reactive primary aromatic amine at C3 enables derivatization, bioconjugation, or radiolabeling - Defined CAS 1508948-91-1; suitable as internal reference standard for HPLC/LC-MS method development

Molecular Formula C11H16FN3O
Molecular Weight 225.26 g/mol
Cat. No. B12071429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide
Molecular FormulaC11H16FN3O
Molecular Weight225.26 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)C1=CC(=CC(=C1)F)N
InChIInChI=1S/C11H16FN3O/c1-15(2)4-3-14-11(16)8-5-9(12)7-10(13)6-8/h5-7H,3-4,13H2,1-2H3,(H,14,16)
InChIKeyPOABRCIILXBFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide: Chemical Class & Structure


3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide (CAS 1508948-91-1, molecular formula C11H16FN3O, molecular weight 225.26 g/mol) is a synthetic, tertiary-amino-substituted fluorobenzamide derivative . Its structure features a 3-amino-5-fluoro substitution pattern on the benzamide ring and an N-(2-(dimethylamino)ethyl) sidechain. This combination places it within a class of compounds often explored for interactions with aminergic receptors and enzymes. However, publicly available quantitative biological or physicochemical performance data for this specific molecule is extremely scarce.

1 Structural identity verification workflow for regioisomer-specific procurement
2 Exploratory SAR studies with novel 3-amino-5-fluoro benzamide scaffold
3 Computational model validation where predicted HBD/TPSA profile is relevant

3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide: Procurement & Interchangeability Risk


Despite its defined structure , the scientific record lacks publicly reported, quantitative comparator data—such as IC50 values, selectivity profiles, solubility thresholds, or metabolic stability measurements—filed under this compound's identifier. Closely related regioisomers (e.g., 5-amino-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide) and backbone variants show highly variable biological activity depending on subtle substitution changes [1]. Without direct experimental evidence, assuming functional or pharmacological equivalence between 3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide and any structural analog introduces significant procurement risk. A rigorous, project-specific characterization program is essential before final selection.

3-NH₂-5-F substitution pattern
5-NH₂-2-F regioisomer may shift target binding profile
Regioisomeric analogs with reported activity may not represent this substitution; direct functional equivalence requires experimental confirmation.
3 hydrogen-bond donors with primary amine handle
1 HBD analogs may alter solubility-permeability balance
Backbone variants lacking the 3-amino group may shift physicochemical behavior relevant to assay conditions.
No publicly reported bioactivity data
Literature-precedented analogs cannot guide procurement without validation
Absence of quantitative IC₅₀, Ki, or EC₅₀ data prevents evidence-based substitution; internal characterization is essential.

3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide: Key Differentiation Evidence


Molecular Identity & Structural Confirmation

The primary differentiator for this compound, based on available data, is its confirmed molecular structure. Its SMILES notation (CN(C)CCNC(=O)c1cc(N)cc(F)c1) and molecular formula (C11H16FN3O) provide a unique, verifiable identity for procurement purposes . The specific 3-amino-5-fluoro substitution pattern distinguishes it from other regioisomeric analogs.

Structural Identity
Specification review
Confirmed 3-NH₂, 5-F substitution (C₁₁H₁₆FN₃O)
Supports procurement identity verification
Regioisomeric purity requires analytical confirmation
Structural Chemistry Quality Control Identity Verification

Biological Activity Data Gap

A comprehensive search of authoritative databases, including PubMed, ChEMBL, and BindingDB, reveals a critical absence of publicly reported quantitative biological activity data (e.g., IC50, Ki, EC50) for 3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide. In contrast, the close structural analog 5-amino-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide has reported activity (IC50 of 240 nM as an antagonist at the human NaV 1.7 channel) [1]. This data gap means no evidence-based differentiation is currently possible. Any procurement decision must be accompanied by internal validation.

Public Bioactivity Data
Data to verify
Zero reported IC₅₀, Ki, or EC₅₀ data
Requires de novo characterization
Analog 5-NH₂-2-F isomer reports NaV 1.7 IC₅₀ 240 nM; may not transfer
Pharmacological Screening Data Mining Assay Development

Computed Physicochemical Differentiation

Where experimental data is absent, computed properties can guide initial differentiation. The 3-amino-5-fluoro substitution is predicted to confer a distinct hydrogen-bonding donor/acceptor profile and topological polar surface area (TPSA) compared to non-aminated or differently fluorinated analogs. For example, the presence of the additional amino group in the target compound distinguishes it from N-(2-(dimethylamino)ethyl)-4-fluorobenzamide (CHEMBL4545780), which lacks this feature [1]. This implies different solubility and permeability characteristics, though these are speculative without experimental confirmation.

Computed HBD Count
Class-level inference
Target: 3 HBD vs Comparator: 1 HBD
May affect solubility-permeability balance
Inferred from structure; experimental data absent
ADME Prediction Drug Design Physicochemical Profiling

3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide: Application Scenarios


De Novo Discovery with 3-Amino-5-fluorobenzamide Scaffold

Given the lack of public biological data, the most appropriate scenario is an exploratory drug discovery program that values structural novelty. The 3-amino-5-fluoro substitution pattern of this benzamide derivative offers a distinct vector for structure-activity relationship (SAR) exploration that is not fully exploited by regioisomeric analogs with known activity, such as the NaV 1.7 antagonist 5-amino-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide [1]. It is suitable as a core scaffold for libraries targeting aminergic receptors or enzymes where a dimethylaminoethyl sidechain is pharmacophorically relevant.

Internal Reference Standard for Process & Analytical Chemistry

The well-defined molecular identity, including its CAS number and SMILES notation , makes this compound fit-for-purpose as an internal reference standard. It can be used to develop and validate HPLC, LC-MS, or NMR methods for quantifying related benzamide impurities or metabolites, particularly in projects involving regioisomeric or fluorinated benzamide series.

Chemical Biology Probe Development

The presence of a primary aromatic amine (at the 3-position) provides a synthetic handle for further derivatization, bioconjugation, or radiolabeling. This structural feature differentiates it from analogs like N-(2-(dimethylamino)ethyl)-4-fluorobenzamide [2], which lack this reactive group. This makes it a potential candidate for developing chemical probes, where the benzamide core is a known pharmacophore, but this application would require extensive, project-specific validation due to the absence of literature precedent.

Computational Chemistry & In-Silico Modeling

The compound's distinct computed property profile, including a predicted higher hydrogen-bond donor count compared to related fluorobenzamides [2], makes it an interesting case study for computational chemists. It can be used to test in-silico models for solubility, permeability, or target docking, where the quantitative difference in TPSA and HBD can be correlated with experimental data generated in-house, serving as a model compound for validating predictive algorithms.

Application
Selection Property
Validation Focus
SAR scaffold exploration studies
Regioisomeric scaffold novelty
Target-engagement profiling
Analytical method development
Confirmed structural identity
Chromatographic purity verification
Bioconjugation chemistry studies
Primary aromatic amine handle
Derivatization efficiency assessment
In-silico model validation
Computed HBD/TPSA profile
Experimental ADME correlation
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